molecular formula C18H32O B12926349 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane

2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane

Cat. No.: B12926349
M. Wt: 264.4 g/mol
InChI Key: RSWYJAMVUDLFEQ-RERNGKIOSA-N
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Description

2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, known as an oxirane ring. This compound features two distinct alkenyl chains attached to the oxirane ring, with specific E/Z isomerism, which refers to the geometric configuration around the double bonds in the alkenyl chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where a peracid, such as m-chloroperbenzoic acid (m-CPBA), is used to oxidize the double bonds in the alkenyl chains to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of epoxides like this compound can be achieved through the use of catalytic systems. For example, the Sharpless epoxidation employs titanium-based catalysts and tartrate ligands to achieve high enantioselectivity in the formation of the oxirane ring . This method is particularly useful for producing large quantities of enantiomerically pure epoxides.

Chemical Reactions Analysis

Types of Reactions

2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reducing agents can convert the oxirane ring into alcohols.

    Substitution: Nucleophiles can attack the oxirane ring, leading to ring-opening and substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻).

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Alcohols: Formed through nucleophilic substitution.

Scientific Research Applications

2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane: Similar structure with a longer alkenyl chain.

    2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane: Similar structure with a different alkenyl chain length.

    2-((E)-Pent-2-en-1-yl)-3-((Z)-dec-2-en-1-yl)oxirane: Similar structure with a shorter alkenyl chain.

Uniqueness

The uniqueness of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific E/Z isomerism and the combination of alkenyl chains, which can influence its reactivity and applications in various fields .

Properties

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane

InChI

InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12-

InChI Key

RSWYJAMVUDLFEQ-RERNGKIOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CC1C(O1)C/C=C/CC

Canonical SMILES

CCCCCCCCC=CCC1C(O1)CC=CCC

Origin of Product

United States

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